molecular formula C13H14Cl3NO2 B5317929 2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride

2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride

Cat. No.: B5317929
M. Wt: 322.6 g/mol
InChI Key: YVSWNKJJJQDFEB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO2.ClH/c14-9-1-3-12(15)11(7-9)13-4-2-10(18-13)8-16-5-6-17;/h1-4,7,16-17H,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSWNKJJJQDFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the furan ring with dichlorophenyl groups, often using electrophilic aromatic substitution reactions.

    Attachment of the ethanolamine moiety: This can be done through nucleophilic substitution reactions, where the furan derivative reacts with an ethanolamine derivative.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the ethanolamine moiety.

    Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of chlorinated cyclohexane derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the furan ring and the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and the ethanolamine moiety.

    Reduction: Reduced derivatives of the dichlorophenyl group.

    Substitution: Substituted derivatives at the furan ring and the dichlorophenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a potential pharmaceutical agent for the treatment of various diseases, particularly those involving the central nervous system.

    Industry: As an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride would depend on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at specific receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]ethanol
  • **2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]propanol
  • **2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]butanol

Uniqueness

The presence of the hydrochloride salt form in 2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride may enhance its solubility and stability, making it more suitable for certain applications compared to its free base form or other similar compounds.

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